Enhanced Lipophilicity (LogP) Relative to De-Bromo and Alternative Halogen Analogs
The ortho-bromo substitution confers a significantly higher calculated LogP (1.9924) compared to the de-bromo analog 1-(4-aminophenyl)piperidin-4-ol (LogP 0.186) [1]. This represents an approximately 970% increase in lipophilicity, which is also notably higher than the 2-fluoro (LogP 2.0152) and 2-chloro (LogP 1.8833) variants [2]. This enhanced lipophilicity is critical for optimizing blood-brain barrier penetration and target binding affinity in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.9924 |
| Comparator Or Baseline | 1-(4-Aminophenyl)piperidin-4-ol (de-bromo): LogP = 0.186; 1-(4-Amino-2-fluorophenyl)piperidin-4-ol: LogP = 2.0152; 1-(4-Amino-2-chlorophenyl)piperidin-4-ol: LogP = 1.8833 |
| Quantified Difference | 971% increase over de-bromo analog; 1.1% lower than fluoro analog; 5.8% higher than chloro analog |
| Conditions | Calculated LogP values derived from computational predictions reported by chemical vendors (Chemscene, Chembase, YYBY). |
Why This Matters
Lipophilicity directly correlates with membrane permeability and is a key parameter in drug-likeness optimization; the bromo analog offers a lipophilicity profile distinct from other halogenated variants, enabling fine-tuning of physicochemical properties in lead optimization.
- [1] 1-(4-Aminophenyl)piperidin-4-ol. Chembase. Catalog No. EN300-37213. https://www.chembase.cn/142752-12-3.html View Source
- [2] 1-(4-Amino-2-fluorophenyl)piperidin-4-ol. YYBY Chemical Technology. CAS 873537-51-0. http://www.yybyy.com/873537-51-0.html View Source
